(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate chemical structure and properties
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate chemical structure and properties
Title: Comprehensive Technical Guide on (2,4-Dichlorobenzoyl) 2,4-Dichlorobenzoate: Structure, Properties, and Applications
Executive Summary
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate, commonly referred to as 2,4-dichlorobenzoic anhydride or bis(2,4-dichlorobenzoyl) oxide, is a highly reactive symmetrical acid anhydride. It plays a pivotal role as an electrophilic acylation reagent in organic synthesis and as a specialized curing agent in polymer science. This whitepaper provides an authoritative, in-depth analysis of its chemical architecture, mechanistic reactivity, and validated experimental protocols for both its synthesis and industrial application.
Chemical Identity and Molecular Architecture
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate (CAS: 51417-52-8) features two 2,4-dichlorophenyl rings linked by a 1[1]. The electron-withdrawing nature of the four chlorine substituents significantly increases the electrophilicity of the carbonyl carbons, making it highly susceptible to nucleophilic attack compared to unhalogenated analogs[2].
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate |
| Synonyms | 2,4-Dichlorobenzoic anhydride, Bis(2,4-dichlorobenzoyl) oxide |
| CAS Registry Number | 51417-52-8 |
| Molecular Formula | C14H6Cl4O3 |
| Molecular Weight | 364.01 g/mol |
| Melting Point | 119–120 °C |
| Appearance | White solid |
Data aggregated from standardized chemical databases and 3[1],[3].
Table 2: NMR Characterization Data (CDCl3)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Assignment |
|---|---|---|---|
| 1H | 7.97 | d, J = 8.5 Hz, 2H | Ar-H |
| 1H | 7.54 | d, J = 2.0 Hz, 2H | Ar-H |
| 1H | 7.38 | dd, J = 8.5, 2.0 Hz, 2H | Ar-H |
| 13C | 159.3 | s | C=O (Carbonyl) |
| 13C | 140.4, 136.2, 133.6, 131.6, 127.5, 126.0 | s | Aromatic Carbons |
Spectral data validated via 3[3].
Mechanistic Pathways and Reactivity Profile
As an activated anhydride, the compound participates in two primary reaction classes:
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Nucleophilic Acyl Substitution: The anhydride bridge is readily cleaved by alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The 2,4-dichlorobenzoate anion acts as an excellent leaving group due to resonance stabilization and inductive electron withdrawal by the chlorine atoms.
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Ullmann-Type Homocoupling: Under thermal conditions in the presence of copper powder and nitrogen-heterocyclic complexing agents (e.g., 2,2'-bipyridine), 2,4-dichlorobenzoic anhydride undergoes 4 to yield 5,5'-dichlorodiphenic anhydride[4].
Workflow of the photochemical synthesis and applications of 2,4-dichlorobenzoic anhydride.
Experimental Protocols
Protocol 1: Photochemical Synthesis of (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate
Rationale: Traditional anhydride syntheses rely on harsh dehydrating agents (e.g., SOCl2) which pose environmental and safety risks. This modern protocol utilizes a metal-free, visible-light-induced oxidative cross-coupling. Trichloroisocyanuric acid (TCCA) is used to oxidize the aldehyde to an acyl chloride in situ, minimizing moisture exposure. Triethylamine (Et3N) is strategically employed as an acid scavenger to neutralize the HCl byproduct, thereby driving the equilibrium strictly toward the 3[3].
Step-by-Step Methodology:
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Precursor Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of 2,4-dichlorobenzaldehyde in anhydrous dichloromethane (DCM).
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Photochemical Oxidation: Introduce TCCA into the suspension. Irradiate the mixture using a solar simulator or a blue LED array for 4 hours at ambient temperature.
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Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4.5:0.5) eluent. Proceed only when the aldehyde spot (Rf ~0.6) completely disappears.
-
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Nucleophilic Coupling: Cool the reaction vessel to 0 °C. Causality: Lowering the temperature suppresses exothermic side reactions and prevents degradation of the highly reactive acyl chloride intermediate. Dropwise add 1.0 mmol of 2,4-dichlorobenzoic acid dissolved in DCM, followed immediately by 2.0 mmol of Et3N.
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Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography to yield a white solid (yield ~51%)[3].
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Final Validation: Confirm the product identity via 1H NMR (CDCl3). The presence of a distinct doublet at δ 7.97 ppm (J = 8.5 Hz, 2H) confirms the structural integrity of the anhydride bridge[3].
Protocol 2: Application as a Vulcanizing Agent in Flame-Retardant Silicone Rubber
Rationale: Bis(2,4-dichlorobenzoyl) oxide acts as a highly efficient cross-linking (vulcanizing) agent for methyl vinyl silicone rubber. Unlike standard peroxide curing agents that can leave volatile, destabilizing byproducts, this anhydride integrates seamlessly with inorganic flame retardants (like magnesium hydroxide) without compromising the 5 or solvent resistance of the polymer matrix[5].
Step-by-Step Methodology:
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Polymer Mastication: In a temperature-controlled kneader set to 30 °C, blend 100 parts of methyl vinyl silicone rubber (MW ~620,000, 0.17% vinyl content) with 40 parts of fumed silica. Causality: Fumed silica acts as a reinforcing filler, providing the necessary mechanical backbone to the elastomer[5].
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Flame Retardant Integration: Transfer the homogenous mixture to a double-roll mill at room temperature. Gradually incorporate 30 parts of 6000-mesh magnesium hydroxide and 5 parts of microencapsulated red phosphorus. Causality: Microencapsulation of the phosphorus prevents premature oxidation during milling and ensures uniform dispersion[5].
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Curing Agent Addition: Allow the compounded rubber to rest for 30 minutes to relieve internal mechanical stress. Add 1.5 parts of (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate. Mill the compound until completely uniform[5].
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Vulcanization (Self-Validating Step): Age the material for 24 hours at room temperature to ensure complete wetting of the fillers by the polymer chains. Press-cure the material in a flat vulcanizing machine at 95 °C for 10 minutes. Validation: The resulting rubber sheet must exhibit no surface tackiness and should pass standard solvent-swelling tests, confirming complete cross-linking[5].
Handling, Safety, and Storage
As an activated anhydride, (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate is moisture-sensitive. It must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2–8 °C to prevent hydrolysis back to 2,4-dichlorobenzoic acid[1]. Standard PPE, including nitrile gloves and safety goggles, is mandatory, as the compound can cause skin sensitization and is classified as toxic to aquatic life (H317, H410)[1].
References
- Source: sigmaaldrich.
- Source: rsc.
- Source: google.com (Google Patents)
- Title: The Journal of Organic Chemistry 1974 Volume 39 No.
- Title: PubChemLite - 51417-52-8 (C14H6Cl4O3)
